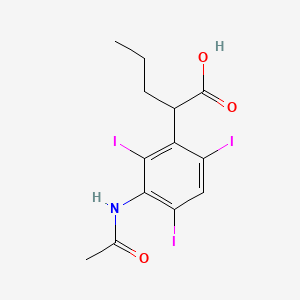
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid is a chemical compound known for its unique structure and properties. It contains three iodine atoms, an acetamido group, and a valeric acid moiety. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid typically involves the iodination of a precursor compound followed by acetamidation and subsequent attachment of the valeric acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using iodine and suitable solvents. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the iodine atoms or the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving iodine chemistry.
Biology: The compound’s unique structure makes it useful in biological assays and imaging techniques.
Industry: The compound is used in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism by which 2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid exerts its effects involves its interaction with molecular targets and pathways. The iodine atoms play a crucial role in its reactivity and interactions with other molecules. The acetamido group and valeric acid moiety also contribute to its overall chemical behavior and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Similar in structure but lacks the valeric acid group.
2,4,6-Triiodophenol: Contains three iodine atoms but lacks the acetamido and valeric acid groups.
2-(3-Acetamido-2,4,6-triiodophenyl)acetic acid: Similar structure but with an acetic acid group instead of valeric acid.
Uniqueness
2-(3-Acetamido-2,4,6-triiodophenyl)valeric acid is unique due to the combination of its iodine atoms, acetamido group, and valeric acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Propiedades
Número CAS |
23217-87-0 |
|---|---|
Fórmula molecular |
C13H14I3NO3 |
Peso molecular |
612.97 g/mol |
Nombre IUPAC |
2-(3-acetamido-2,4,6-triiodophenyl)pentanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-3-4-7(13(19)20)10-8(14)5-9(15)12(11(10)16)17-6(2)18/h5,7H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
DJFPKDMQDASJED-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



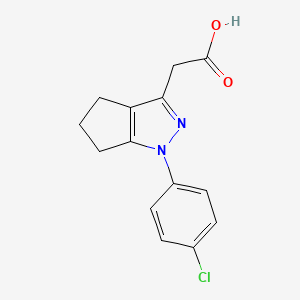
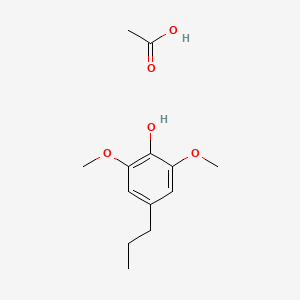
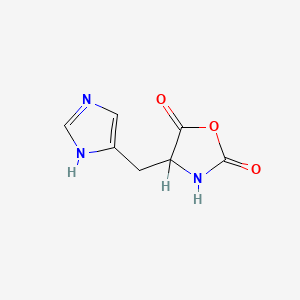
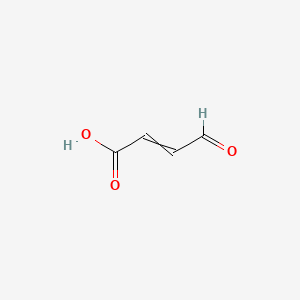

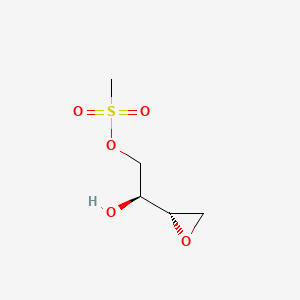
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
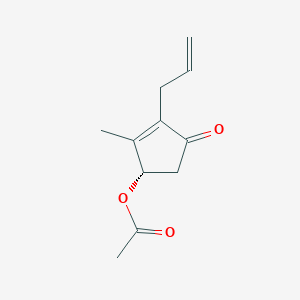
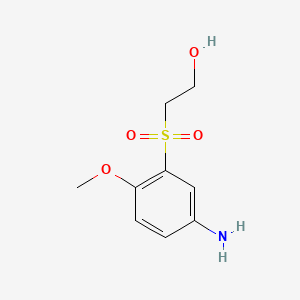
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
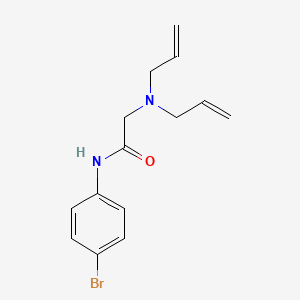
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

